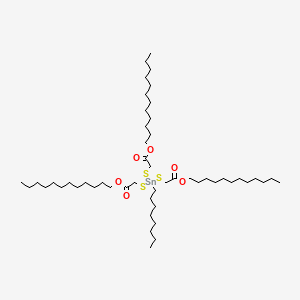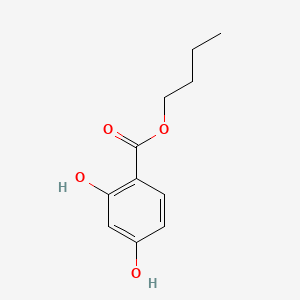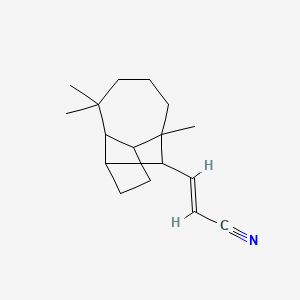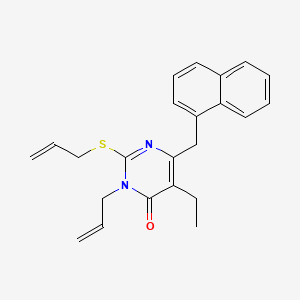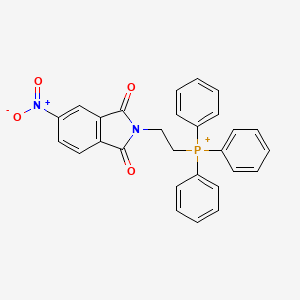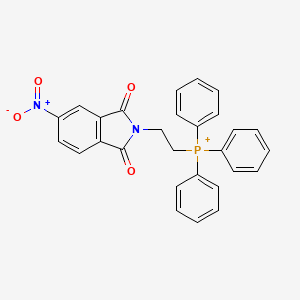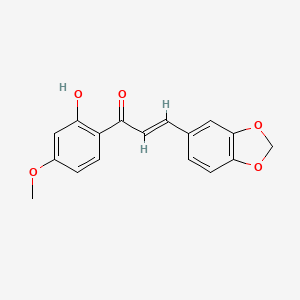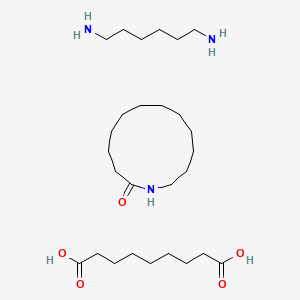
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid is a complex compound that is often used in various industrial and scientific applications. This compound is known for its unique chemical properties and versatility in different reactions. It is a polymer formed from azacyclotridecan-2-one, hexane-1,6-diamine, and nonanedioic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azacyclotridecan-2-one involves the trimerization of butadiene using a Ziegler-Natta catalyst to produce 1,5,9-cyclododecatriene, which is then hydrogenated to cyclododecane. This is followed by a series of reactions similar to those used to prepare caprolactam from cyclohexane . Hexane-1,6-diamine and nonanedioic acid are then polymerized with azacyclotridecan-2-one to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. The reaction conditions are carefully controlled to ensure the desired molecular weight and properties of the polymer. This includes maintaining specific temperatures, pressures, and catalyst concentrations .
Chemical Reactions Analysis
Types of Reactions
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in medical implants and prosthetics.
Industry: Utilized in the production of high-performance materials, such as fibers and films.
Mechanism of Action
The mechanism of action of azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by forming strong covalent bonds with other molecules, leading to the formation of stable polymers. These polymers can then interact with biological systems or industrial materials to produce the desired effects .
Comparison with Similar Compounds
Similar Compounds
Caprolactam: Used in the production of nylon-6.
Cyclohexane: A precursor to caprolactam.
Hexamethylene diamine: Used in the production of nylon-6,6.
Adipic acid: Another precursor to nylon-6,6.
Uniqueness
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid is unique due to its specific combination of monomers, which gives it distinct properties compared to other similar compounds. Its ability to form high-performance polymers with unique mechanical and chemical properties makes it valuable in various applications .
Properties
CAS No. |
153699-73-1 |
|---|---|
Molecular Formula |
C27H55N3O5 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid |
InChI |
InChI=1S/C12H23NO.C9H16O4.C6H16N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;10-8(11)6-4-2-1-3-5-7-9(12)13;7-5-3-1-2-4-6-8/h1-11H2,(H,13,14);1-7H2,(H,10,11)(H,12,13);1-8H2 |
InChI Key |
OARULPLPTNMSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1.C(CCCC(=O)O)CCCC(=O)O.C(CCCN)CCN |
Related CAS |
153699-73-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



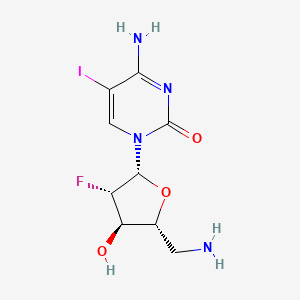

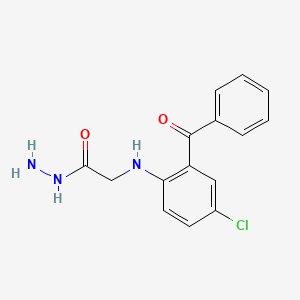
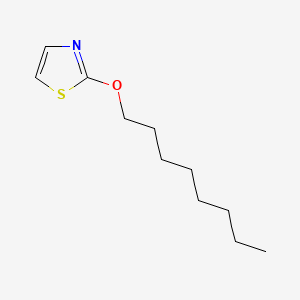

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
